

In-Depth Technical Guide on the Crystal Structure of Tetramethylammonium Hydrogensulfate Monohydrate

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Compound of Interest

Compound Name: *Tetramethylammonium hydrogensulfate*

Cat. No.: *B1630505*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **tetramethylammonium hydrogensulfate** monohydrate, $\text{N}(\text{CH}_3)_4\text{HSO}_4 \cdot \text{H}_2\text{O}$. The information presented is crucial for understanding the solid-state properties of this compound, which is relevant in various fields, including materials science and as a counter-ion in pharmaceutical chemistry.

Core Crystallographic Data

The crystal structure of **tetramethylammonium hydrogensulfate** monohydrate has been a subject of interest due to its ferroelectric properties. The crystallographic data is essential for interpreting these properties and for any further computational or experimental studies.

Table 1: Crystallographic Data for **Tetramethylammonium Hydrogensulfate** Monohydrate

Parameter	Value
Chemical Formula	C ₄ H ₁₅ NO ₅ S
Molecular Weight	189.23 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a	8.9901(5) Å
b	12.0059(7) Å
c	14.9570(9) Å
α	90°
β	91.719(3)°
γ	90°
Volume	1613.65(16) Å ³
Z	4
Temperature	120 K

Experimental Protocols

The determination of the crystal structure of **tetramethylammonium hydrogensulfate** monohydrate involves two primary experimental stages: crystal synthesis and single-crystal X-ray diffraction.

Crystal Synthesis

Single crystals of **tetramethylammonium hydrogensulfate** monohydrate suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.

Methodology:

- Preparation of Solution: An equimolar solution of tetramethylammonium hydroxide and sulfuric acid is prepared in distilled water. The reaction is as follows: $(\text{CH}_3)_4\text{NOH} + \text{H}_2\text{SO}_4 \rightarrow$



- **Crystallization:** The resulting solution is filtered to remove any impurities and then allowed to stand at room temperature. Slow evaporation of the solvent over several days to weeks yields colorless, prismatic single crystals.
- **Crystal Selection:** Crystals with well-defined faces and without visible defects are selected under a microscope for the diffraction experiment. A suitable crystal size for single-crystal X-ray diffraction is typically in the range of 0.1 to 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction

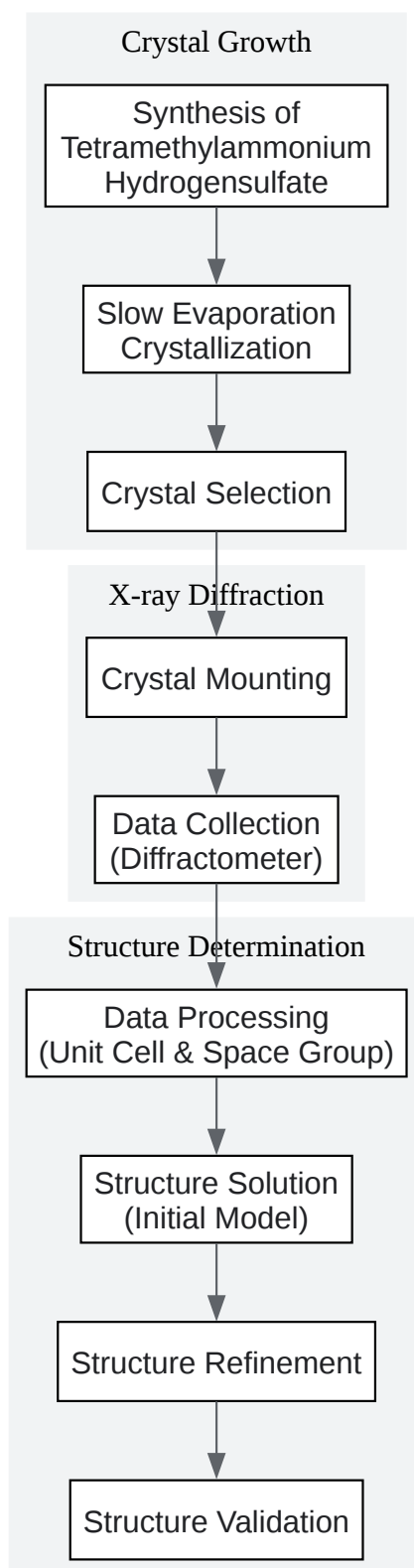
The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction techniques.

Methodology:

- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation and to facilitate handling at low temperatures.
- **Data Collection:** The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector. The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental diffraction data.

Logical Workflow of Crystal Structure Analysis

The process of determining the crystal structure of a compound like **tetramethylammonium hydrogensulfate** monohydrate follows a logical and systematic workflow, from the initial synthesis to the final validation of the structure.



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Workflow for Crystal Structure Analysis

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